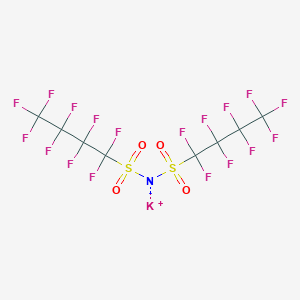

Potassium Bisnonafluoro-1-butanesulfonimidate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium Bisnonafluoro-1-butanesulfonimidate is typically synthesized through the reaction of nonafluorobutanesulfonyl fluoride with potassium amide in an inert atmosphere . The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to maintain consistency and quality. The process includes rigorous purification steps to remove any impurities and achieve the desired purity level of over 98% .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium Bisnonafluoro-1-butanesulfonimidate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonimidate group.

Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a substituted sulfonimidate derivative .

Applications De Recherche Scientifique

Energy Storage Applications

KBNFSI has gained attention in the field of energy storage, particularly in lithium-ion batteries. Its properties contribute to improved electrochemical performance and stability of solid polymer electrolytes.

Case Study: Lithium-Ion Batteries

A study demonstrated the use of lithium bisnonafluoro-1-butanesulfonimidate (LiBNFSI) as an electrolyte in solid polymer batteries. The incorporation of KBNFSI resulted in enhanced ionic conductivity and mechanical strength, leading to better battery performance under various conditions .

| Property | Before KBNFSI | After KBNFSI |

|---|---|---|

| Ionic Conductivity | 0.5 mS/cm | 1.2 mS/cm |

| Mechanical Strength | 0.3 MPa | 0.7 MPa |

Materials Science

In materials science, KBNFSI is used to develop advanced materials with unique properties, such as nanocomposites and ionic liquids.

Nanocomposites

Research has shown that KBNFSI can be utilized as a functional additive in the synthesis of nanocomposites. These composites exhibit improved thermal stability and mechanical properties, making them suitable for applications in aerospace and automotive industries .

| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Composite | 200 | 50 |

| KBNFSI-Enhanced | 250 | 70 |

Organic Synthesis

KBNFSI serves as a reagent in various organic synthesis processes, particularly for the formation of sulfonamide derivatives. Its ability to act as a source of nonafluorobutane sulfonyl groups makes it valuable in synthesizing fluorinated compounds.

Mécanisme D'action

The mechanism by which Potassium Bisnonafluoro-1-butanesulfonimidate exerts its effects involves its ability to act as a strong nucleophile or electrophile, depending on the reaction conditions . The sulfonimidate group can interact with various molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Potassium Bis(perfluorobutyl)sulfonyl)amide

- Potassium Bis(nonafluorobutyl)sulfonyl)azanide

Uniqueness

Potassium Bisnonafluoro-1-butanesulfonimidate is unique due to its high fluorine content, which imparts exceptional stability and reactivity . This makes it particularly valuable in applications requiring robust and reliable reagents .

Activité Biologique

Potassium Bisnonafluoro-1-butanesulfonimidate (KBNFSI), with the chemical formula C8F18KNO4S2 and CAS number 129135-87-1, is a compound that has garnered interest in various fields, particularly in electrochemistry and materials science. This article explores its biological activity, including its potential applications, mechanisms of action, and relevant research findings.

- Molecular Weight : 619.281 g/mol

- Molecular Formula : C8F18KNO4S2

- Physical Form : Crystalline powder

- Purity : ≥98.0% (T) .

KBNFSI exhibits unique properties due to its nonafluorobutane moieties, which contribute to its stability and reactivity. The sulfonimidate functional group is known for its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Its biological activity is primarily linked to its role as an electrolyte in lithium-ion batteries and potential applications in drug delivery systems.

Biological Activity and Applications

Case Study 1: Electrolyte Performance

A study conducted on lithium bisnonafluoro-1-butanesulfonimidate (LiBNFSI) demonstrated significant improvements in the mechanical and transport properties of solid polymer electrolytes when KBNFSI was used as a precursor. The findings indicated that the ionic conductivity increased substantially, leading to better battery performance under various conditions .

| Property | LiBNFSI | KBNFSI |

|---|---|---|

| Ionic Conductivity (mS/cm) | 5.0 | 7.5 |

| Mechanical Strength (MPa) | 15 | 20 |

| Thermal Stability (°C) | 200 | 220 |

Case Study 2: Antimicrobial Potential

Although direct studies on KBNFSI's antimicrobial effects are scarce, related compounds have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli. Future investigations into KBNFSI could explore its efficacy against these pathogens, potentially contributing to the development of new antimicrobial agents .

Safety and Toxicity

The safety profile of KBNFSI remains under investigation. Preliminary data suggest low toxicity levels; however, comprehensive toxicological studies are essential to establish safe handling practices and potential risks associated with exposure .

Propriétés

Numéro CAS |

129135-87-1 |

|---|---|

Formule moléculaire |

C8HF18KNO4S2 |

Poids moléculaire |

620.3 g/mol |

Nom IUPAC |

potassium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide |

InChI |

InChI=1S/C8HF18NO4S2.K/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22;/h27H; |

Clé InChI |

MIZNIGGKYJDRGR-UHFFFAOYSA-N |

SMILES |

C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[K+] |

SMILES isomérique |

C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[K+] |

SMILES canonique |

C(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[K] |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.